BenchChemオンラインストアへようこそ!

disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate

Hydrate polymorphism Pharmaceutical solid-state stability Sterile powder formulation

Disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate (Phosphocreatine disodium salt hydrate, CAS 19333-65-4) is the disodium salt hydrate of N-phosphonocreatine, an endogenous α-amino acid derivative that functions as the primary rapid-mobilization high-energy phosphate reservoir in vertebrate skeletal muscle, cardiac muscle, and brain. The compound donates its phosphate group to ADP via creatine kinase to regenerate ATP, serving as a temporal energy buffer during periods of high metabolic demand.

Molecular Formula C4H10N3Na2O6P
Molecular Weight 273.09 g/mol
Cat. No. B8006722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate
Molecular FormulaC4H10N3Na2O6P
Molecular Weight273.09 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+]
InChIInChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2
InChIKeyKZVYPOKBYRXZKS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphocreatine Disodium Hydrate (CAS 19333-65-4): High-Energy Phosphate Donor Procurement Guide


Disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate (Phosphocreatine disodium salt hydrate, CAS 19333-65-4) is the disodium salt hydrate of N-phosphonocreatine, an endogenous α-amino acid derivative that functions as the primary rapid-mobilization high-energy phosphate reservoir in vertebrate skeletal muscle, cardiac muscle, and brain [1]. The compound donates its phosphate group to ADP via creatine kinase to regenerate ATP, serving as a temporal energy buffer during periods of high metabolic demand. The (E)-configuration of the phosphonocarbamimidoyl moiety is the biologically active isomer. As a hydrate form of the disodium salt, this compound is distinguished from the free acid (CAS 67-07-2), alternative salt forms (e.g., dipotassium, CAS 18838-38-5), and specific hydration states (tetrahydrate CAS 71519-72-7; hexahydrate) that exhibit materially different stability, solubility, and handling characteristics relevant to pharmaceutical formulation and biochemical research applications [2].

Phosphocreatine Disodium Hydrate: Why Salt Form and Hydration State Cannot Be Ignored in Procurement


Phosphocreatine-based compounds are not interchangeable across salt forms or hydration states. The free acid (CAS 67-07-2) exhibits lower aqueous solubility and reduced stability compared to the disodium salt . Among disodium salt hydrates, the marketed tetrahydrate form (CAS 71519-72-7) requires strict storage at ≤20°C (Chinese Pharmacopoeia 2010, cool storage) and is thermally labile, while hexahydrate crystals (theoretical water content 29.76%) and tetrahydrate crystals (22.03%) each display distinct physicochemical properties, including flowability, hygroscopicity, and sterile powder formulation stability [1]. Alternative phosphate donors such as ATP cannot functionally substitute for phosphocreatine in creatine kinase-coupled ATP regeneration assays, and in vivo administration of a creatine-plus-inorganic-phosphate mixture fails to replicate the cardiac ATP elevation achieved by intact phosphocreatine [2]. Procurement decisions must therefore specify the exact salt, hydration, and stereochemical form to ensure experimental reproducibility and regulatory compliance.

Phosphocreatine Disodium Hydrate: Quantitative Differentiation Evidence Against Closest Comparators


Dihydrate Hydrate Form: Thermal Stability and Handling Superiority Over Commercial Tetrahydrate and Hexahydrate

Patent CN201310139082 discloses a phosphocreatine disodium dihydrate (2 molecules of crystalline water) that is explicitly claimed to be more stable than both the hexahydrate (6 H2O, theoretical water content 29.76%) and the tetrahydrate (4 H2O, theoretical water content 22.03%) forms. The marketed tetrahydrate sterile powder requires cool storage at or below 20°C per Chinese Pharmacopoeia 2010 standards, a restrictive condition that elevates logistics costs and clinical risk. The dihydrate form demonstrates improved flowability and significantly enhances the stability of the sterile powder for injection, directly addressing the thermal instability limitation of the currently commercialized tetrahydrate [1]. Independently, the 4.5-hydrate patent (CN108017668B) demonstrates that a precisely controlled higher hydrate exhibits thermal stability superior to marketed tetrahydrate products, with X-ray powder diffraction peaks disappearing (indicating amorphization) only after 0.5 hours at 120°C [2]. The ternary phase diagram of CPS hydrates confirms that dihydrate, tetrahydrate, and heptahydrate forms each occupy distinct thermodynamic stability zones as a function of water activity and temperature, with solution-mediated phase transformation possible between tetrahydrate and dihydrate depending on solvent composition, temperature, and solid loading [3].

Hydrate polymorphism Pharmaceutical solid-state stability Sterile powder formulation X-ray powder diffraction

Myocardial ATP Recovery in Cardioplegia: Phosphocreatine-Supplemented vs. Standard Cardioplegic Solution

In a direct 31P-NMR study using perfused rat hearts subjected to 35 minutes of total ischemia, exogenous phosphocreatine disodium (10 mM) added to the cardioplegic solution produced substantially higher recovery of intracellular high-energy phosphates compared to standard cardioplegic solution alone. ATP recovery reached approximately 60% of pre-ischemic levels in the PCr group versus only 26% in the control group. Phosphocreatine levels recovered to 90% versus 43% in controls. Contractile function recovery was 90% in the PCr group compared to 35% in controls, accompanied by a three-fold reduction in creatine kinase release into the perfusate, indicating reduced sarcolemmal damage [1]. This head-to-head comparison within a single experimental system demonstrates that phosphocreatine disodium supplementation provides quantifiable, multi-parameter cardioprotection that standard crystalloid cardioplegia cannot achieve alone.

Cardioplegia Myocardial protection 31P-NMR spectroscopy Ischemia-reperfusion ATP recovery

In Vivo Cardiac ATP Elevation: Intravenous Phosphocreatine Disodium vs. Equimolar Creatine + Inorganic Phosphate Mixture

Down et al. (1983) conducted a direct comparative in vivo study in rats, administering intravenous 32P-phosphocreatine (50 mg/kg) versus an equimolar mixture of creatine plus 32P-inorganic phosphate (equivalent to 50 mg/kg phosphocreatine). At 120 minutes post-administration, cardiac muscle ATP concentrations were significantly elevated to 3.1 μmol/g in the phosphocreatine group, compared with 2.5 μmol/g in untreated controls and 2.6 μmol/g in the creatine+phosphate mixture group. Phosphocreatine concentrations in cardiac muscle increased to 2.3 μmol/g versus 1.7 μmol/g in controls, while the creatine+phosphate mixture paradoxically reduced PCr levels to 1.3-1.5 μmol/g. The proportion of radiolabelled ATP (up to 3%) was similar in both treatment groups, but only intact phosphocreatine administration elevated total tissue ATP and PCr pools [1]. This demonstrates that equimolar creatine plus phosphate cannot substitute for intact phosphocreatine in elevating cardiac high-energy phosphate stores.

Pharmacokinetics Cardiac energy metabolism ATP synthesis Phosphocreatine administration In vivo comparison

Aqueous Solubility Advantage: Disodium Salt Hydrate vs. Phosphocreatine Free Acid for Formulation Applications

The disodium salt hydrate form of phosphocreatine demonstrates meaningfully higher aqueous solubility compared to the free acid form. Vendor-certified solubility data indicate that phosphocreatine disodium salt achieves ≥54.6 mg/mL in water (approximately 214 mM based on anhydrous MW 255.08), and up to 100 mg/mL (366 mM) in PBS with sonication [1]. In contrast, the free acid form (CAS 67-07-2) exhibits water solubility of approximately 50 mg/mL (237 mM) and is described as hygroscopic and unstable in acidic conditions, with complete hydrolysis after 1 minute at 100°C in 1.0 M HCl and 50% hydrolysis in 4 minutes at 25°C in 0.5 M HCl [2]. MedChemExpress notes that while free acid and salt forms exhibit comparable biological activity at equivalent molar concentrations, 'the salt form (Phosphocreatine disodium) usually boasts enhanced water solubility and stability' . This solubility differential is practically significant for preparing high-concentration stock solutions required in cardioplegia formulations (typically 10 mmol/L) and in vitro ATP regeneration assays.

Aqueous solubility Salt-form selection Parenteral formulation Biochemical reagent preparation

Validated Stability-Indicating HPLC Method: Quantification of Related Substances in CPS Pharmaceutical Formulations

Xie et al. (2016) developed and validated a stability-indicating HPLC method for the simultaneous determination of creatine phosphate sodium (CPS) and its three major related substances: creatine, creatinine, and creatinine phosphate disodium salt. The method achieved baseline separation on a Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) with an aqueous mobile phase (0.2% tetrabutylammonium hydroxide, 0.2% monopotassium phosphate, pH 6.6) at 1.0 mL/min with detection at 210 nm [1]. Relative response factors (RRF) relative to CPS were determined as: creatine = 1.335, creatinine = 0.536, and creatinine phosphate disodium salt = 1.301. Limits of quantitation (LOQ, sample size 20 μL) corresponded to 0.1% (CPS), 0.013% (creatine), 0.0025% (creatinine), and 0.009% (creatinine phosphate disodium salt) of the target sample preparation concentration [2]. Forced degradation studies revealed that CPS is susceptible to thermal degradation (60°C, 10 days: total impurities increased from 0.09% to 6.55%), base hydrolysis (1 N NaOH, 6 h: impurities 3.31%), and acid hydrolysis (0.01 N H3PO4, 40 min: impurities 1.26%), while being relatively photostable. The method achieved CPS assay recovery of 99.05-101.90% (RSD 1.34%) [3]. This validated methodology provides procurement-quality benchmarking: any CPS hydrate batch can be quantitatively assessed against these impurity thresholds to ensure pharmaceutical-grade purity.

HPLC method validation Related substances Pharmaceutical quality control Stability-indicating assay Impurity profiling

Thermodynamic Phosphate Transfer Potential: Phosphocreatine vs. ATP as High-Energy Phosphate Donor

Phosphocreatine possesses a higher standard free energy of hydrolysis (ΔG°′ = −10.3 kcal/mol) compared to the terminal phosphoanhydride bond of ATP (ΔG°′ = −7.3 kcal/mol) [1]. This thermodynamic gradient is the fundamental basis for phosphocreatine's biological role as the primary rapid phosphate donor for ATP regeneration via the creatine kinase reaction (PCr + ADP → Cr + ATP). The equilibrium constant of the creatine kinase reaction favors ATP synthesis under physiological conditions, enabling phosphocreatine to buffer ATP concentrations during high-energy demand. In contrast, the synthetic phosphagen analog cyclocreatine phosphate exhibits a creatine kinase Vmax of only 0.6% that of phosphocreatine and a higher Km (3.7 mM vs. 2.8 mM for P-creatine) with chick breast muscle creatine kinase at pH 7.0, with an equilibrium constant of 26 favoring P-cyclocreatine formation rather than ATP regeneration [2]. This means cyclocreatine phosphate is kinetically and thermodynamically inferior as a phosphate donor for ATP regeneration. The disodium hydrate form delivers this thermodynamic advantage in a water-soluble, formulation-ready format.

Bioenergetics Free energy of hydrolysis Phosphate transfer potential Creatine kinase equilibrium ATP regeneration

Phosphocreatine Disodium Hydrate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Cardioplegic Solution Formulation for Cardiac Surgery and Donor Heart Preservation

Phosphocreatine disodium hydrate at 10 mmol/L concentration in cardioplegic solution provides quantitatively superior myocardial protection during surgically induced ischemia. The 31P-NMR evidence demonstrates that PCr-supplemented cardioplegia achieves ATP recovery of ~60% versus 26% in standard cardioplegia, with contractile function recovering to 90% versus 35% in controls after 35 minutes of total ischemia [1]. Procurement teams formulating cardioplegic solutions for cardiac surgery or donor heart preservation should specify the disodium hydrate form to ensure adequate solubility at the clinically validated 10 mmol/L working concentration, which corresponds to approximately 2.55 g/L (anhydrous basis) in crystalloid cardioplegia. The dihydrate variant is preferred over tetrahydrate to mitigate cold-chain logistics complexity.

Creatine Kinase Activity Assay Substrate for Clinical Biochemistry and Drug Discovery

As the canonical substrate for creatine kinase (CK) determination, phosphocreatine disodium hydrate must meet stringent purity specifications to avoid interference from related substances. The validated stability-indicating HPLC method provides a procurement-quality benchmark: total impurities should not exceed 0.09% in control samples (rising to 6.55% under thermal stress at 60°C for 10 days), with individual related substances quantifiable at LOQ levels of 0.013% (creatine), 0.0025% (creatinine), and 0.009% (creatinine phosphate disodium salt) [2]. Purchasers for clinical diagnostic kit manufacturing or high-throughput drug discovery screening should require supplier certificates of analysis demonstrating compliance with these impurity thresholds.

In Vivo Cardioprotection and Energy Metabolism Research in Animal Models

For in vivo studies of myocardial energy metabolism, only intact phosphocreatine disodium—not a creatine plus inorganic phosphate admixture—elevates cardiac ATP pools. Intravenous administration at 50 mg/kg in rats increases cardiac ATP by 24% (to 3.1 μmol/g) and PCr by 35% (to 2.3 μmol/g) over untreated controls, while an equimolar creatine+phosphate mixture fails to replicate this effect, yielding only 2.6 μmol/g ATP and paradoxically reducing PCr to 1.3-1.5 μmol/g [3]. Researchers designing cardioprotection or energy metabolism studies should procure the disodium hydrate form reconstituted in sterile saline or PBS, noting that the in vivo formulation solubility of 100 mg/mL in PBS (366 mM) enables flexible dosing paradigms.

Sterile Parenteral Drug Product Manufacturing Under Cold-Chain-Constrained Distribution

The phosphocreatine disodium dihydrate form (2 crystalline water molecules) is explicitly engineered to overcome the thermal instability of the currently commercialized tetrahydrate sterile powder, which mandates storage at or below 20°C per Chinese Pharmacopoeia standards [4]. For pharmaceutical manufacturers distributing injectable cardioprotective products in regions with unreliable cold-chain infrastructure, procuring the dihydrate rather than the tetrahydrate eliminates the ≤20°C storage requirement, reduces distribution costs, and lowers the risk of product degradation during transport. The dihydrate's improved flowability also facilitates automated powder filling operations during aseptic manufacturing. Quality release specifications should include PXRD confirmation of the dihydrate crystal form using characteristic peaks at 2θ = 8.3°, 12.0°, 13.5°, 17.3°, 18.9°, 20.7°, 22.4°, 23.4°, 24.6°, 25.8°, and 27.2° (±0.2°).

Quote Request

Request a Quote for disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.